1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid
CAS No.: 1402232-84-1
Cat. No.: VC8072255
Molecular Formula: C10H11NO2
Molecular Weight: 177.20
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1402232-84-1 |
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Molecular Formula | C10H11NO2 |
Molecular Weight | 177.20 |
IUPAC Name | 1-(3-methylpyridin-2-yl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H11NO2/c1-7-3-2-6-11-8(7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Standard InChI Key | ONKZUEVCGRSCGM-UHFFFAOYSA-N |
SMILES | CC1=C(N=CC=C1)C2(CC2)C(=O)O |
Canonical SMILES | CC1=C(N=CC=C1)C2(CC2)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure consists of a cyclopropane ring directly bonded to a pyridine moiety at the 1-position, with a methyl group at the pyridine’s 3-position and a carboxylic acid group at the cyclopropane’s 1-position (Figure 1). This arrangement introduces significant steric strain due to the cyclopropane’s bond angles (~60°) and conjugation effects between the pyridine’s aromatic system and the carboxylic acid group.
Table 1: Key physicochemical properties of 1-(3-methylpyridin-2-yl)cyclopropane-1-carboxylic acid
Property | Value/Description | Source Analogy |
---|---|---|
Molecular Formula | CHNO | |
Molecular Weight | 177.20 g/mol | |
Exact Mass | 177.0790 g/mol | |
LogP (Partition Coeff.) | ~1.5 (estimated) | |
Topological PSA | 50.19 Ų |
The calculated LogP value suggests moderate lipophilicity, while the polar surface area (PSA) reflects the carboxylic acid’s hydrogen-bonding capacity. These properties influence solubility, with the compound likely exhibiting limited aqueous solubility at physiological pH .
Synthetic Methodologies
Cyclopropanation Strategies
The synthesis of cyclopropane rings adjacent to heteroaromatic systems often employs ylide-mediated approaches, as demonstrated in pyrimidinyl cyclopropane syntheses . For 1-(3-methylpyridin-2-yl)cyclopropane-1-carboxylic acid, a plausible route involves:
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Vinylation of 3-methylpyridin-2-amine: Formation of 2-vinyl-3-methylpyridine via palladium-catalyzed coupling, analogous to the synthesis of 4-methyl-2-vinylpyrimidine .
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Cyclopropanation via Nitrogen Ylides: Reaction of the vinylpyridine with a bromoacetate-derived ylide (e.g., tert-butyl bromoacetate and DABCO) to form the cyclopropane ring .
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Ester Hydrolysis: Conversion of the cyclopropane ester to the carboxylic acid using aqueous base.
Table 2: Optimized conditions for cyclopropanation (analogous to )
Parameter | Condition | Yield (Analog) |
---|---|---|
Catalyst | DABCO (1.2 eq) | 58–77% |
Solvent | Acetonitrile | — |
Temperature | 80°C (20 h) | — |
Workup | Filtration, acid extraction | — |
Trans-selectivity in cyclopropane formation is anticipated due to the ylide’s stereochemical control, though cis isomers may form as minor products .
Stereochemical Considerations
Cyclopropane rings adjacent to planar aromatic systems often exhibit axial chirality. For 1-(3-methylpyridin-2-yl)cyclopropane-1-carboxylic acid, the trans configuration (carboxylic acid and pyridine on opposite faces) is expected to dominate due to reduced steric clash compared to the cis isomer. Chiral resolution methods, such as diastereomeric salt formation with (S)-1-(1-naphthyl)ethylamine, could isolate enantiomers if required .
Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group permits derivatization into amides, esters, or ketones. For example, coupling with amines using EDCl/HOBt could yield bioactive amides, while esterification with methanol/HSO might improve membrane permeability.
Pyridine Coordination
The pyridine nitrogen serves as a weak Lewis base, enabling metal coordination. This property is exploitable in catalysis or metallopharmaceutical applications.
Challenges and Future Directions
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Synthetic Optimization: Current yields from analog studies (~58–77%) require improvement for industrial-scale production.
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Stereoselectivity Control: Developing enantioselective cyclopropanation methods remains critical.
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Biological Profiling: Toxicity, pharmacokinetics, and target affinity studies are needed to assess therapeutic potential.
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